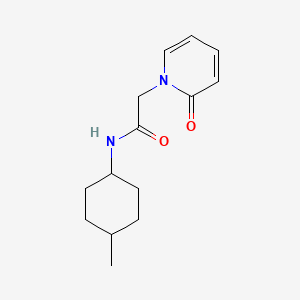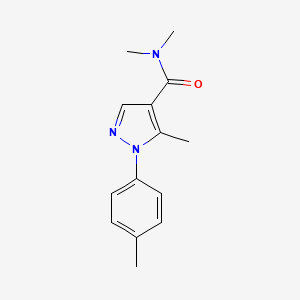
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is commonly used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiation therapy. In addition to its clinical applications, Tropisetron has also been extensively studied for its potential use in scientific research.
Mécanisme D'action
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide acts as a competitive antagonist at the serotonin 5-HT3 receptor, thereby preventing the binding of serotonin and subsequent activation of the receptor. This results in a decrease in the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are implicated in the development of nausea and vomiting.
Biochemical and Physiological Effects:
In addition to its antiemetic effects, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has been shown to modulate a variety of other physiological processes. Studies have demonstrated that N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide can reduce pain perception, enhance cognitive function, and improve mood. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the serotonin 5-HT3 receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has a well-established safety profile and is widely available for use in research.
However, there are also some limitations to the use of N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide in laboratory experiments. Its effects may be confounded by interactions with other neurotransmitter systems, and its efficacy may vary depending on the specific experimental conditions. Furthermore, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide may not be suitable for use in certain animal models due to species-specific differences in the distribution and function of the serotonin 5-HT3 receptor.
Orientations Futures
There are several potential future directions for research involving N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide. One area of interest is the development of novel analogs that can selectively target different subtypes of the serotonin 5-HT3 receptor. Another area of focus is the investigation of N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide may also have applications in the treatment of other conditions such as anxiety and depression.
Méthodes De Synthèse
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide can be synthesized through a multistep process that involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. The resulting compound is then subjected to a series of reactions that involve the introduction of the amide and methyl groups to yield N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has been utilized in scientific research for its ability to modulate the activity of the serotonin 5-HT3 receptor. This receptor is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in regulating various physiological processes, including neurotransmitter release, pain perception, and gastrointestinal motility.
Propriétés
IUPAC Name |
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-12(8-6-10)17-11(2)13(9-15-17)14(18)16(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABBTVHONYOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)
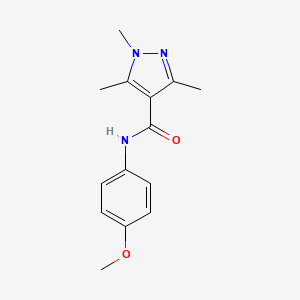

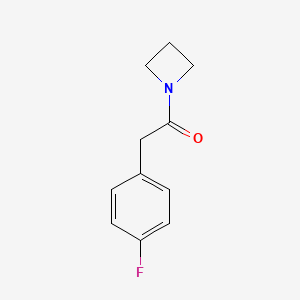

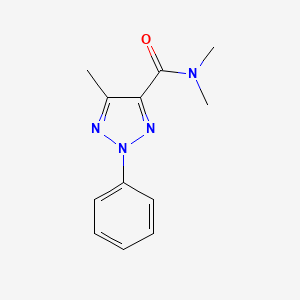
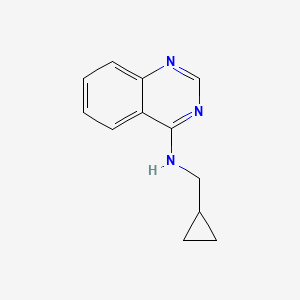
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
